![molecular formula C15H18N4O2 B2835003 1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea CAS No. 2034396-86-4](/img/structure/B2835003.png)
1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea
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Description
1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea, also known as EPU, is a chemical compound that has been studied for its potential use in scientific research. EPU is a urea derivative that has shown promising results in various studies due to its unique chemical structure and mechanism of action.
Scientific Research Applications
Catalyst-Free Synthesis of Substituted Carbamates
Background: Hetaryl ureas are easily accessible starting materials due to their straightforward synthesis. Researchers have developed a novel catalyst-free method for synthesizing N-pyridin-2-yl , N-quinolin-2-yl , and N-isoquinolin-1-yl carbamates using hetaryl ureas and alcohols . This environmentally friendly technique offers good-to-high yields and allows for the incorporation of various substituents.
Key Findings:Ethyl Benzo[h]quinolin-2-yl Carbamate Synthesis
Background: The same methodology was successfully applied to synthesize ethyl benzo[h]quinolin-2-yl carbamate with a yield of 68% . This compound has its own unique applications.
Applications:properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(2-pyrimidin-5-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-2-21-14-6-4-3-5-13(14)19-15(20)18-8-7-12-9-16-11-17-10-12/h3-6,9-11H,2,7-8H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGVERSTZGGWBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCC2=CN=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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